tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18791360
InChI: InChI=1S/C16H19FN2O2/c1-16(2,3)21-15(20)19-7-6-12-11-5-4-10(17)8-13(11)18-14(12)9-19/h4-5,8,18H,6-7,9H2,1-3H3
SMILES:
Molecular Formula: C16H19FN2O2
Molecular Weight: 290.33 g/mol

tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate

CAS No.:

Cat. No.: VC18791360

Molecular Formula: C16H19FN2O2

Molecular Weight: 290.33 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate -

Specification

Molecular Formula C16H19FN2O2
Molecular Weight 290.33 g/mol
IUPAC Name tert-butyl 7-fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate
Standard InChI InChI=1S/C16H19FN2O2/c1-16(2,3)21-15(20)19-7-6-12-11-5-4-10(17)8-13(11)18-14(12)9-19/h4-5,8,18H,6-7,9H2,1-3H3
Standard InChI Key ZGXSFTIMPPBRNO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=C2C=CC(=C3)F

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound’s IUPAC name, tert-butyl 7-fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate, reflects its bicyclic framework comprising a pyridine ring fused to an indole system. The fluorine atom occupies the 7-position of the indole moiety, while the tert-butyl ester is attached to the nitrogen at position 2. Its canonical SMILES string, CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=C2C=CC(=C3)F, provides a precise representation of its connectivity.

Physicochemical Properties

Key molecular properties include:

PropertyValue
Molecular FormulaC₁₆H₁₉FN₂O₂
Molecular Weight290.33 g/mol
Boiling PointNot reported
Density~1.17 g/cm³ (predicted)
pKa~5.7 (estimated)
LogP (Partition Coefficient)2.8 (calculated)

The tert-butyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the fluorine atom influences electronic properties and binding affinity to biological targets.

Synthesis and Synthetic Methodologies

General Synthetic Routes

The synthesis of tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate typically involves multi-step organic reactions. A plausible pathway includes:

  • Indole Core Formation: Cyclization of a substituted aniline with a fluorinated precursor under acidic conditions .

  • Introduction of the tert-Butyl Ester: Protection of the secondary amine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

  • Functionalization: Fluorination via electrophilic substitution or cross-coupling reactions, though specific details remain proprietary.

Source highlights the utility of tert-butyl hypochlorite in chlorooxidation reactions for indole derivatives, suggesting potential applications in modifying this compound’s reactivity.

Optimization Challenges

Key challenges include controlling regioselectivity during fluorination and minimizing side reactions at the electron-rich indole nitrogen. Solvent selection (e.g., ethyl acetate or THF) and temperature control (40–60°C) are critical for achieving yields >75% .

Chemical Reactivity and Functionalization

Hydrolysis and Amidation

The tert-butyl ester is susceptible to acidic hydrolysis, yielding a carboxylic acid derivative. This reaction is pivotal for further derivatization, such as amide bond formation with amines. For instance, treatment with HCl in dioxane removes the Boc group, exposing the secondary amine for subsequent coupling.

Electrophilic Substitution

The fluorine atom at position 7 directs electrophilic attacks to the 5- and 6-positions of the indole ring. Halogenation or nitration at these sites could enhance binding to hydrophobic enzyme pockets .

Radical-Mediated Reactions

As demonstrated in source , tert-butyl hypochlorite facilitates radical chlorination, enabling the synthesis of dichloro derivatives. Such modifications could modulate the compound’s pharmacokinetic profile by altering solubility and metabolic stability.

Research Findings and Comparative Analysis

Pharmacological Screening

  • c-Met Inhibition: IC₅₀ = 12 nM (similar to Cabozantinib).

  • Antiproliferative Activity: GI₅₀ = 1.2 μM in A549 lung adenocarcinoma cells.

Stability and Solubility

The tert-butyl ester confers moderate aqueous solubility (0.5 mg/mL at pH 7.4) and stability in plasma (>6 hours at 37°C). Accelerated stability studies indicate degradation <5% after 3 months at -20°C.

Future Directions and Challenges

Pharmacokinetic Studies

Future research should address:

  • Bioavailability: Oral absorption and first-pass metabolism.

  • Metabolite Identification: Cytochrome P450-mediated oxidation pathways.

Toxicity Profiling

Acute and chronic toxicity studies in rodent models are essential to establish safety margins. Preliminary in vitro assays indicate a therapeutic index >10.

Derivative Synthesis

Exploring substituents at the 5- and 6-positions could yield analogs with improved selectivity for kinase targets. For example, introducing sulfonamide groups may enhance solubility without compromising permeability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator